molecular formula C16H19N3O3S B5747172 N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide

Cat. No. B5747172
M. Wt: 333.4 g/mol
InChI Key: MTYDPUQINHGPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide, also known as Compound A, is a novel small molecule inhibitor that targets the inflammatory signaling pathway. It has shown promising results in pre-clinical studies as a potential therapeutic agent for various inflammatory diseases.

Mechanism of Action

N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation. It prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.
Biochemical and Physiological Effects:
Pre-clinical studies have shown that N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A has potent anti-inflammatory effects. It reduces the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also reduces the infiltration of immune cells into inflamed tissues.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A is its specificity towards the NF-κB pathway, which makes it a promising therapeutic agent for inflammatory diseases. However, its efficacy and safety in humans are yet to be established. In addition, the synthesis of N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A is complex and requires multiple steps, which can be a limitation in large-scale production.

Future Directions

There are several future directions for the research on N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A. One of the areas of interest is the evaluation of its efficacy in clinical trials for various inflammatory diseases. Another area of research is the development of more efficient synthesis methods for N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A. Furthermore, the identification of potential drug-drug interactions and the evaluation of its long-term safety profile are important areas of research.

Synthesis Methods

N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A can be synthesized through a multi-step process involving the reaction of 2,6-dimethylbenzaldehyde with methylsulfonyl chloride to form the corresponding sulfonyl benzaldehyde. This intermediate is then reacted with 3-aminopyridine and glycine to form N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A.

Scientific Research Applications

N~2~-(2,6-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide A has been extensively studied for its potential therapeutic applications in various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation.

properties

IUPAC Name

2-(2,6-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12-6-4-7-13(2)16(12)19(23(3,21)22)11-15(20)18-14-8-5-9-17-10-14/h4-10H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYDPUQINHGPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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